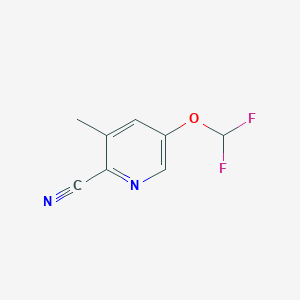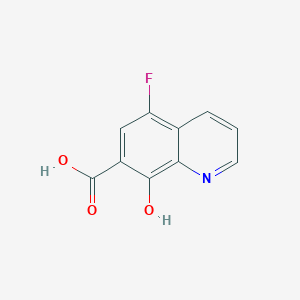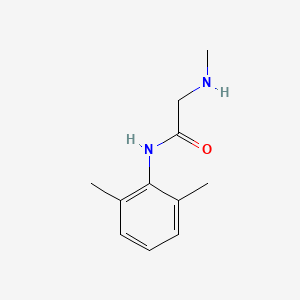
N-(Quinoxalin-6-ylmethyl)butan-1-amine
Descripción general
Descripción
N-(Quinoxalin-6-ylmethyl)butan-1-amine is a nitrogen-containing heterocyclic compound. . The presence of the quinoxaline ring imparts significant biological and chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoxalines, including N-(Quinoxalin-6-ylmethyl)butan-1-amine, has been extensively studied. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . This reaction typically occurs under mild conditions and can be catalyzed by various agents, including acids and bases.
Another approach involves the use of transition-metal-free catalysis, which has gained attention due to its eco-friendly nature . For instance, a metal-free cascade process can be employed to synthesize quinoxaline derivatives from alkynes and N,N-dibromo-p-toluene sulfonamide in an aqueous medium .
Industrial Production Methods
Industrial production of quinoxalines often utilizes scalable and cost-effective methods. One such method involves the use of recyclable sulfated polyborate catalysts under solvent-free conditions . This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(Quinoxalin-6-ylmethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(Quinoxalin-6-ylmethyl)butan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(Quinoxalin-6-ylmethyl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can inhibit enzymes like phosphodiesterase, leading to various biological effects . The compound’s structure allows it to interact with DNA and proteins, thereby influencing cellular processes and exhibiting its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(Quinoxalin-6-ylmethyl)butan-1-amine include:
Quinazolines: These compounds also contain a fused benzene and pyrazine ring and exhibit similar biological activities.
Cinnolines: Another class of nitrogen-containing heterocycles with comparable properties.
Phthalazines: These compounds share structural similarities and are used in similar applications.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can impart unique biological and chemical properties. The presence of the butylaminomethyl group can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
488834-74-8 |
|---|---|
Fórmula molecular |
C13H17N3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N-(quinoxalin-6-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H17N3/c1-2-3-6-14-10-11-4-5-12-13(9-11)16-8-7-15-12/h4-5,7-9,14H,2-3,6,10H2,1H3 |
Clave InChI |
YNHKORKECRCJLF-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1=CC2=NC=CN=C2C=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
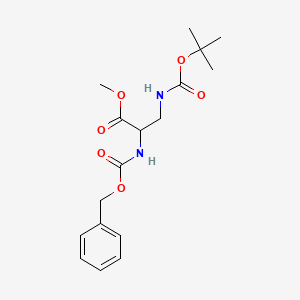
![2-(Dimethylamino)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8785227.png)

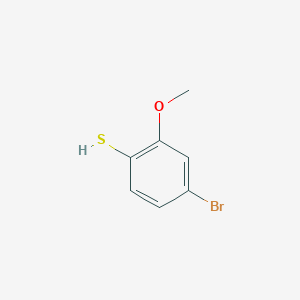

![6'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B8785274.png)
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one](/img/structure/B8785277.png)


![5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B8785310.png)

